4-(2,2,6-Trimethylcyclohexyl)-2-butanone

Catalog No.
S1928605
CAS No.
6138-85-8
M.F
C13H24O
M. Wt
196.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2,6-Trimethylcyclohexyl)-2-butanone

CAS Number

6138-85-8

Product Name

4-(2,2,6-Trimethylcyclohexyl)-2-butanone

IUPAC Name

4-(2,2,6-trimethylcyclohexyl)butan-2-one

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h10,12H,5-9H2,1-4H3

InChI Key

PQCDGQHNORPNBR-UHFFFAOYSA-N

SMILES

CC1CCCC(C1CCC(=O)C)(C)C

Canonical SMILES

CC1CCCC(C1CCC(=O)C)(C)C
  • Odorant properties

    THI exists in two enantiomeric forms, (1R,6S)-(+)-THI and (1S,6R)-(-)-THI. These enantiomers exhibit distinct odor profiles. (1R,6S)-(+)-THI has a woody, powdery, amber, and ionone-like odor, while (1S,6R)-(-)-THI has a woody and cedar-like odor with powdery nuances []. This makes THI a valuable tool in research on olfactory perception and the development of fragrance ingredients.

  • Chiral discrimination

    The two enantiomers of THI demonstrate chirality, a property where molecules are non-superimposable mirror images of each other. Research explores how our olfactory system differentiates between these enantiomers, furthering our understanding of chiral odor perception [].

  • Synthetic applications

    The chemical structure of THI allows it to serve as a precursor molecule for the synthesis of other odorants with specific functionalities. Researchers are investigating its potential as a starting material for creating novel fragrance ingredients or aroma chemicals.

4-(2,2,6-Trimethylcyclohexyl)-2-butanone is a ketone compound characterized by its unique cyclohexyl structure. It has the molecular formula C13H24O and is known for its distinctive odor, which has made it a subject of interest in fragrance chemistry. This compound is primarily derived from natural sources and can also be synthesized in laboratories. Its structure features a butanone backbone with a bulky 2,2,6-trimethylcyclohexyl group, contributing to its physical properties and reactivity.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. The oxidation process typically involves the addition of oxygen or the removal of hydrogen.
  • Reduction: Reduction reactions can convert this compound into alcohols. This process generally involves the addition of hydrogen or the removal of oxygen.
  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions, allowing for the formation of various derivatives depending on the nucleophile used.

The synthesis of 4-(2,2,6-Trimethylcyclohexyl)-2-butanone can be achieved through several methods:

  • Natural Extraction: This compound can be extracted from natural sources where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis often involves:
    • Starting with simpler ketones and employing alkylation reactions to introduce the cyclohexyl group.
    • Utilizing Grignard reagents or other nucleophiles to form the desired carbon skeleton.
    • Employing oxidation or reduction techniques as necessary to achieve the final product.

4-(2,2,6-Trimethylcyclohexyl)-2-butanone finds applications primarily in the fragrance industry due to its pleasant scent profile. It is used in:

  • Perfumes: As a fragrance component that enhances olfactory characteristics.
  • Flavoring Agents: In food products where a specific aroma is desired.
  • Cosmetics: Incorporated into various cosmetic formulations for scent enhancement.

Interaction studies involving 4-(2,2,6-Trimethylcyclohexyl)-2-butanone focus on its compatibility with other compounds in formulations. These studies assess:

  • Stability: How this compound interacts with other ingredients under various conditions.
  • Synergistic Effects: Potential enhancements in fragrance profiles when combined with other aromatic compounds.
  • Toxicological Assessments: Evaluating any adverse effects when used in consumer products .

Several compounds share structural similarities with 4-(2,2,6-Trimethylcyclohexyl)-2-butanone. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
3-Methyl-4-(2,2,6-trimethylcyclohexyl)-2-butanoneKetoneSimilar cyclohexyl structure; different methyl substitution
4-OctanoneKetoneAliphatic chain; less bulky than 4-(2,2,6-trimethylcyclohexyl)-2-butanone
3-HexanoneKetoneShorter carbon chain; simpler structure

Uniqueness

4-(2,2,6-Trimethylcyclohexyl)-2-butanone stands out due to its bulky cyclohexyl substituent which affects its physical properties such as boiling point and solubility compared to simpler ketones like 4-octanone or 3-hexanone. Its specific odor profile also differentiates it from other similar compounds.

XLogP3

3.9

Other CAS

6138-85-8

Dates

Modify: 2023-08-16
C. Höckelmann, F. Jüttner; Off-flavours in water: hydroxyketones and β-ionone derivatives as new odour compounds of freshwater cyanobacteria., Flavour and Fragrance Journal, 204, 387-394. DOI:10.1002/ffj.1464

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